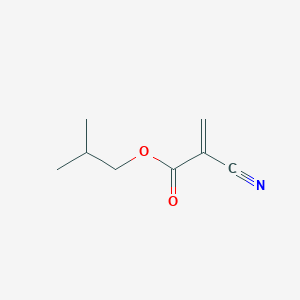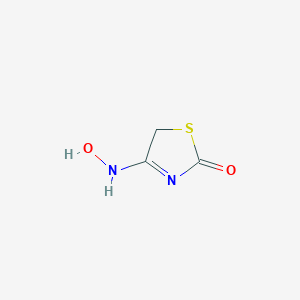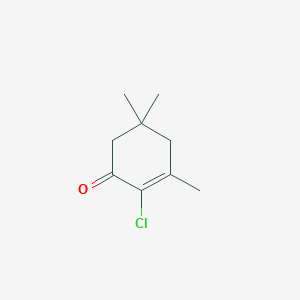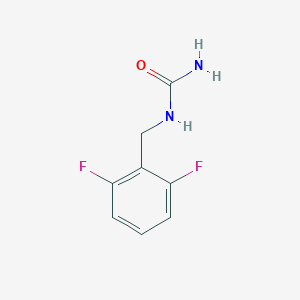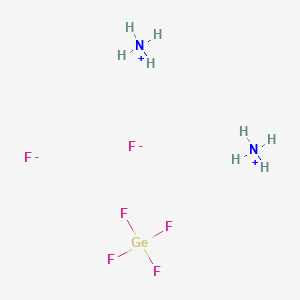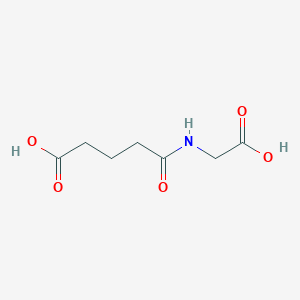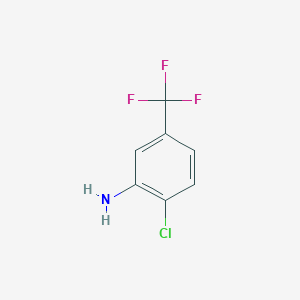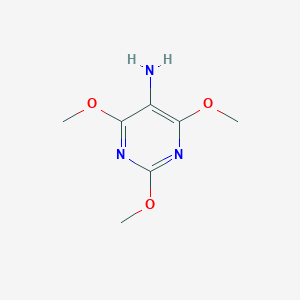
2,4,6-Trimethoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4,6-Trimethoxypyrimidin-5-amine” is a chemical compound with the molecular formula C7H11N3O3 . It is a derivative of pyrimidine, a type of aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4,6-Trimethoxypyrimidin-5-amine”, has been a subject of research. For instance, one method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide . Another method involves reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine with trifluoroacetic acid in a 1:1 molar ratio using methanol as a solvent .Molecular Structure Analysis
The molecular structure of “2,4,6-Trimethoxypyrimidin-5-amine” consists of a pyrimidine ring substituted with three methoxy groups and one amine group . The average mass of the molecule is 170.166 Da and the monoisotopic mass is 170.069138 Da .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcases the utility of pyrimidin-5-amine derivatives in the development of new compounds with potential biological activities. These compounds were synthesized through Michael-like 1,4-conjugate hydrocyanation, leading to the formation of new trifluoromethylated analogues. This process underscores the importance of pyrimidine derivatives in medicinal chemistry, particularly for their potential in stabilizing certain molecular conformations through intramolecular interactions (Sukach et al., 2015).
Development of Novel Inhibitors
Pyrimidin-5-amine derivatives have been explored as dihydrofolate reductase (DHFR) inhibitors, with a focus on novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position. These compounds were designed to inhibit DHFR, an enzyme critical in the folate pathway, showcasing their potential in addressing bacterial resistance and exploring new therapeutic avenues. The high-throughput synthesis and screening of these compounds demonstrate the versatility of pyrimidin-5-amine derivatives in drug discovery (Wyss et al., 2003).
Molecular Interactions and Structural Analysis
The study of hydrogen-bonding patterns in compounds like trimethoprim tetrafluoroborate, although not directly mentioning 2,4,6-Trimethoxypyrimidin-5-amine, reflects the broader interest in understanding how pyrimidine derivatives interact at the molecular level. Such studies are crucial for designing compounds with desired biological activities by exploiting specific molecular interactions (Hemamalini et al., 2005).
Antitumor Activities
Research into pyrido[4,3-d]pyrimidin-4(3H)-ones, a class of compounds related to pyrimidin-5-amine, has identified several derivatives with notable antitumor activities. These findings highlight the potential of pyrimidin-5-amine derivatives in the development of new anticancer agents, further emphasizing the compound's significance in scientific research aimed at combating various forms of cancer (Ren et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, “2,4,6-Trimethoxypyrimidine”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new methods for the synthesis of pyrimidines, including “2,4,6-Trimethoxypyrimidin-5-amine”, could be a potential area of exploration .
Propiedades
IUPAC Name |
2,4,6-trimethoxypyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCPJNRQBTBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxypyrimidin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

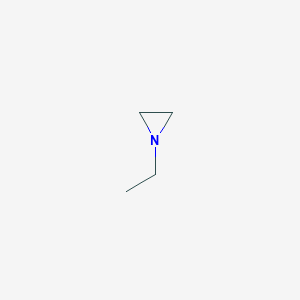
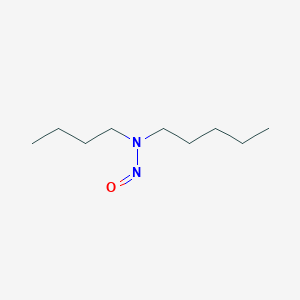
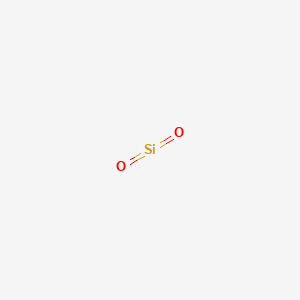
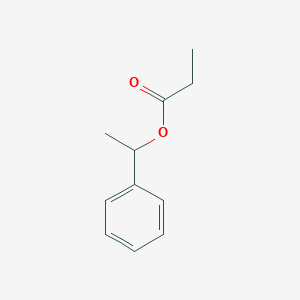
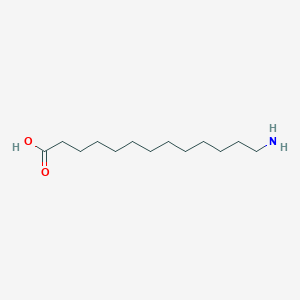
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
